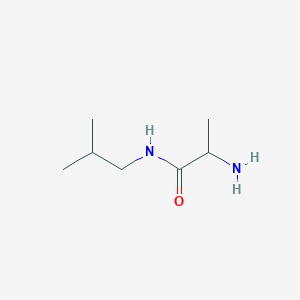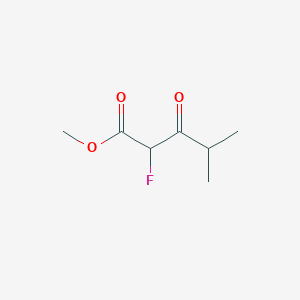
Methyl 2-fluoro-4-methyl-3-oxopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-fluoro-4-methyl-3-oxopentanoate is a synthetic organic compound with the molecular formula C7H11FO3. It is a colorless liquid used in various chemical reactions and research applications. This compound is known for its unique structure, which includes a fluorine atom and a ketone group, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-fluoro-4-methyl-3-oxopentanoate can be synthesized through the selective fluorination of methyl 3-oxopentanoate. One common method involves using difluorobis(fluoroxy)methane (BDM) in anhydrous hydrogen fluoride (HF) at low temperatures (around -20°C). This process provides high conversion and selectivity, yielding methyl 2-fluoro-3-oxopentanoate with minimal byproducts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents and maintain the required low temperatures. The process is optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-fluoro-4-methyl-3-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 2-fluoro-4-methyl-3-oxopentanoic acid.
Reduction: Formation of 2-fluoro-4-methyl-3-hydroxypentanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-fluoro-4-methyl-3-oxopentanoate is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of fluorinated organic compounds and pharmaceuticals.
Biology: Used in studies involving enzyme inhibition and metabolic pathways.
Medicine: Investigated for its potential as a precursor in the synthesis of bioactive molecules.
Industry: Employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 2-fluoro-4-methyl-3-oxopentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and ketone group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways and biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-fluoro-3-oxopentanoate
- Methyl 3-oxopentanoate
- Methyl 2-fluoro-3-oxovalerate
- Methyl 4-methyl-3-oxopentanoate
Uniqueness
Methyl 2-fluoro-4-methyl-3-oxopentanoate is unique due to the presence of both a fluorine atom and a methyl group on the pentanoate backbone. This combination enhances its reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic organic chemistry.
Eigenschaften
Molekularformel |
C7H11FO3 |
|---|---|
Molekulargewicht |
162.16 g/mol |
IUPAC-Name |
methyl 2-fluoro-4-methyl-3-oxopentanoate |
InChI |
InChI=1S/C7H11FO3/c1-4(2)6(9)5(8)7(10)11-3/h4-5H,1-3H3 |
InChI-Schlüssel |
SIIWBJYLOHZPNY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)C(C(=O)OC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2-Fluorophenyl)methyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B13308347.png)
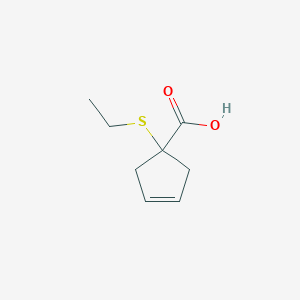
![4-[(1-Propylpiperidin-4-yl)amino]butan-2-ol](/img/structure/B13308354.png)
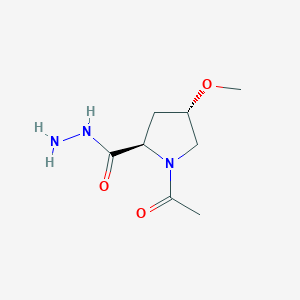
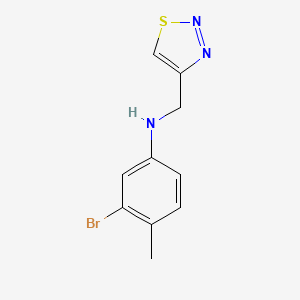
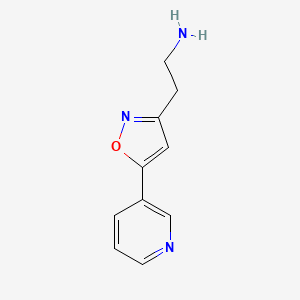
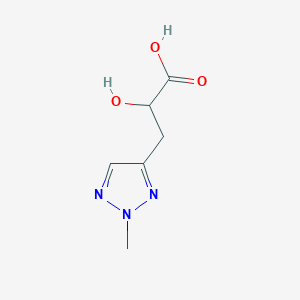
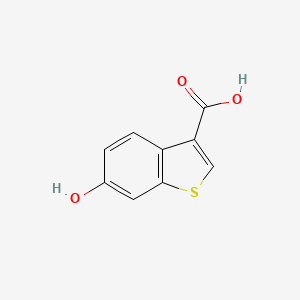
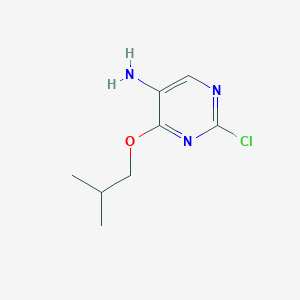

![2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholine-3-thione](/img/structure/B13308402.png)
![5-Methyl-2-[(prop-2-yn-1-yloxy)amino]benzoic acid](/img/structure/B13308406.png)
